6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the regioselective synthesis of N2-substituted derivatives of 2-amino-6-benzyl-5-methylpyrimidin-4(3H)-one from 6-benzyl-5-methyl-2-(methylsulfanyl) pyrimidin-4(3H)-one has been investigated . Another study reported the nitrosation of (6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinyl)acetic acid hydrazide using sodium nitrite in acid medium .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The InChI code for the similar compound “methyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate” is1S/C8H10N2O2S/c1-5-4-6 (7 (11)12-2)10-8 (9-5)13-3/h4H,1-3H3
. Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the oxidation of methyl 6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate by reagents which oxidized the SMe group to SO2Me gave the products of the further transformation of the corresponding 2-methylsulfonyl-substituted ester .Scientific Research Applications
Molecular Structure and Chemical Properties
Molecular Dimerization : The compound demonstrates strong dimerization capabilities via hydrogen bonding. This characteristic is significant in the solid state and in solutions like CHCl3, indicating potential for applications in molecular self-assembly and supramolecular chemistry (Beijer et al., 1998).
Crystal and Molecular Structure Analysis : Crystallographic studies reveal insights into the molecular structure of related pyrimidinone compounds. Understanding these structures is crucial for applications in materials science and pharmaceuticals (Savant et al., 2015).
Synthetic Applications
Synthesis of Nitro and Amino N-Heterocycles : The compound plays a role in the synthesis of various nitro and amino derivatives, essential in the development of new pharmaceuticals and agrochemicals (Takagi et al., 1987).
Reactivity in Organic Synthesis : Its reactivity profile aids in understanding the chemical behavior of similar compounds in organic synthesis, useful for developing new synthetic methodologies (Yamanaka et al., 1978).
Biological and Pharmaceutical Research
Study of Molecular Interactions : Investigations into the bonding patterns and polymorphic forms of similar compounds contribute to the understanding of drug design and molecular interactions (Glidewell et al., 2003).
Potential in Drug Development : The chemical's structure is relevant to the synthesis and modification of bioactive compounds, which is crucial in the development of new drugs (Gonçalves et al., 2013).
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For the similar compound “methyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate”, the safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Mode of Action
A study on the aminolysis of a similar compound, 6-methyl-2-(methylsulfanyl)-pyrimidin-4(3h)-one, suggests that the reaction in the absence of carbitol is a concerted process which may be described as one kinetic step . This could provide some insight into the potential interactions of the compound with its targets.
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-5-[2-[(4-nitrophenyl)methoxy]ethyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-13(14(19)17-15(16-10)23-2)7-8-22-9-11-3-5-12(6-4-11)18(20)21/h3-6H,7-9H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMTUBHHIFVHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CCOCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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